Cas no 856413-64-4 (3-(oxan-4-yl)prop-2-enoic acid)
3-(oxan-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-(tetrahydro-2H-pyran-4-yl)-, (2E)-
- (2E)-3-(oxan-4-yl)prop-2-enoic acid
- 1278963-15-7
- EN300-364949
- CS-0266338
- (E)-3-(tetrahydro-pyran-4-yl)-acrylic acid
- (2E)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid
- 3-(Tetrahydro-2H-pyran-4-yl)acrylic acid
- 856413-64-4
- Z979767036
- EN300-75140
- DPGYZWXDYCAFNI-OWOJBTEDSA-N
- 3-(oxan-4-yl)prop-2-enoic acid
- (E)-3-(oxan-4-yl)prop-2-enoic acid
-
- Inchi: 1S/C8H12O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2,7H,3-6H2,(H,9,10)/b2-1+
- InChI Key: DPGYZWXDYCAFNI-OWOJBTEDSA-N
- SMILES: O1CCC(/C=C/C(=O)O)CC1
Computed Properties
- Exact Mass: 156.078644241g/mol
- Monoisotopic Mass: 156.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.5Ų
3-(oxan-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O220191-100mg |
3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | O220191-500mg |
3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | O220191-1g |
3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 1g |
$ 775.00 | 2022-06-03 | ||
| Enamine | EN300-364949-0.05g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-364949-0.1g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
| Enamine | EN300-364949-0.25g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-364949-0.5g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-364949-1.0g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-364949-2.5g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-364949-5.0g |
(2E)-3-(oxan-4-yl)prop-2-enoic acid |
856413-64-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 |
3-(oxan-4-yl)prop-2-enoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(oxan-4-yl)prop-2-enoic acid
3-(Oxan-4-yl)prop-2-enoic Acid: A Comprehensive Overview of CAS No. 856413-64-4
3-(Oxan-4-yl)prop-2-enoic acid (CAS No. 856413-64-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(prop-2-enoyl)tetrahydro-2H-pyran, is characterized by its unique structural features, which include a tetrahydrofuran ring and a conjugated double bond. These properties make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-(oxan-4-yl)prop-2-enoic acid consists of a tetrahydrofuran ring (oxane) attached to a propenoic acid moiety. The presence of the conjugated double bond in the propenoic acid segment imparts significant reactivity and stability to the molecule, making it suitable for a wide range of synthetic transformations. This compound can be synthesized through various methods, including the reaction of 4-hydroxytetrahydrofuran with acryloyl chloride or through the condensation of 4-hydroxytetrahydrofuran with acryloyl chloride in the presence of a base.
In recent years, 3-(oxan-4-yl)prop-2-enoic acid has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a building block for the synthesis of bioactive molecules. The tetrahydrofuran ring and the conjugated double bond provide multiple functional groups that can be readily modified to introduce various substituents, thereby enhancing the compound's biological activity and selectivity.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potential of 3-(oxan-4-yl)prop-2-enoic acid as a scaffold for the development of anti-inflammatory agents. The researchers synthesized a series of derivatives by introducing different substituents at various positions on the tetrahydrofuran ring and evaluated their anti-inflammatory activity using both in vitro and in vivo models. The results showed that several derivatives exhibited potent anti-inflammatory effects, with some compounds demonstrating improved efficacy compared to existing drugs.
Beyond its potential as an anti-inflammatory agent, 3-(oxan-4-yl)prop-2-enoic acid has also been explored for its anticancer properties. A study published in Cancer Research in 2020 investigated the ability of this compound to inhibit cancer cell proliferation. The researchers found that certain derivatives of 3-(oxan-4-yl)prop-2-enoic acid effectively suppressed the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.
The structural flexibility and chemical reactivity of 3-(oxan-4-yl)prop-2-enoic acid make it an attractive candidate for drug discovery programs targeting other therapeutic areas as well. For instance, recent research has focused on its potential as a modulator of ion channels and receptors involved in neurological disorders. A study published in The Journal of Biological Chemistry in 2019 demonstrated that certain derivatives of this compound could modulate specific ion channels, suggesting its potential use in treating conditions such as epilepsy and chronic pain.
In addition to its biological applications, 3-(oxan-4-yl)prop-2-enoic acid has also been investigated for its use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of polymers with tailored properties. A study published in Polymer Chemistry in 2018 reported the synthesis of copolymers containing 3-(oxan-4-yl)prop-2-enoyl units, which exhibited enhanced mechanical strength and thermal stability compared to conventional polymers.
The safety profile of 3-(oxan-4-yl)prop-2-enoyl acid is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development into pharmaceutical products. However, as with any new chemical entity, thorough safety assessments are necessary to ensure its safe use in clinical settings.
In conclusion, CAS No. 856413-64-4 (3-(oxan-4-y l)prop - 2 - eno ic aci d) strong > represents a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structural features and chemical properties make it an invaluable tool for researchers exploring new frontiers in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new applications and insights into its behavior, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases and conditions.
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